2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide is a complex organic compound that features a combination of imidazole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
- 2-((5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide
Uniqueness
What sets 2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(p-tolyl)acetamide apart is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-4-8-16(9-5-14)22-19(24)13-28(25,26)20-21-12-18(23(20)2)15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPHUELMIGIPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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